4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a methoxyphenyl group, and a dimethylsulfamoylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The dimethylsulfamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and dimethylsulfamoyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The dimethylsulfamoylamino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
3-Methoxyphenylacetic acid: Used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
(4-hydroxy-3-methoxyphenyl)acetaldehyde: A metabolite with significant biological activity.
Uniqueness
4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15(2)21(18,19)14-10-7-13(17)16(9-10)11-5-4-6-12(8-11)20-3/h4-6,8,10,14H,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHFIWZNYFAHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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